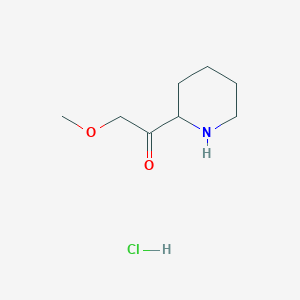

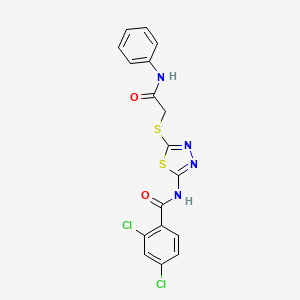

2,4-二氯-N-(5-((2-氧代-2-(苯基氨基)乙基)硫代-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives, specifically 2,4-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, involves the dehydrosulfurization of hydrazinecarbothioamide precursors. A notable method described for obtaining a related derivative involves the reaction of N, N'-disubstituted hydrazinecarbothioamide with iodine and triethylamine in a DMF medium, yielding a new thiadiazole derivative with an 84% success rate. This process highlights the importance of the dehydrosulfurization reaction in synthesizing thiadiazole derivatives, where structural confirmation is typically achieved through 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).

Molecular Structure Analysis

The structural characterization of thiadiazole derivatives is crucial for understanding their chemical behavior and potential applications. Spectral analysis, including IR, 1H NMR, and mass spectra, plays a pivotal role in establishing the molecular structure of these compounds. Such analyses have been instrumental in confirming the structure of newly synthesized thiadiazole derivatives, offering insights into their chemical properties and reactivity patterns (Tang Li-jua, 2015).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and utility in synthesizing novel compounds. For instance, the reactivity of the cyanomethylene functionality in thiadiazole compounds has been exploited to construct new heterocycles, showcasing the versatility of thiadiazole derivatives in chemical synthesis. These compounds have been evaluated for insecticidal activity, highlighting their potential in agricultural applications (Ali M. M. Mohamed et al., 2020).

Physical Properties Analysis

The crystal structure analysis of thiadiazole derivatives reveals their solid-state properties and molecular interactions. X-ray diffraction studies provide detailed information on crystal packing, hydrogen bonding patterns, and π-π interactions, which are essential for understanding the material properties of these compounds. Such insights are valuable for the development of thiadiazole-based materials with specific physical properties (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as their electrophilic and nucleophilic reactivity, are influenced by the thiadiazole core and substituents. Studies on the oxidative dimerization of thioamides to thiadiazoles highlight the reactivity trends and mechanisms underlying the formation of thiadiazole derivatives. These reactions are pivotal for exploring the chemical diversity and potential applications of thiadiazole compounds (Y. Takikawa et al., 1985).

科学研究应用

合成和生物活性

抗菌剂:含有苯胺基噻唑基团的化合物,类似于指定的化学结构,已被合成并评估其抗菌活性。值得注意的是,一系列N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物和从类似基础结构衍生的苯甲酰醚化合物对革兰氏阳性和阴性细菌菌株以及真菌菌株表现出强效的抗菌活性。其中一些分子对所用的致病菌株表现出比参考药物更高的效力,尤其是对革兰氏阳性细菌(Bikobo et al., 2017)。

抗癌评估:与查询化合物相关的结构衍生物,特别是取代的N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,已被设计、合成并评估其抗癌活性。这些化合物已被测试对抗多种癌细胞系,包括乳腺癌、肺癌、结肠癌和卵巢癌细胞。一些衍生物表现出中等到优异的抗癌活性,其中一些比参考药物依托泊苷表现出更高的效力(Ravinaik et al., 2021)。

杀线虫活性:含有1,3,4-噻二唑酰胺基团的新型1,2,4-噁二唑衍生物已被合成并评估其对线虫的活性。某些化合物对有害线虫松材线虫表现出显著活性,其矫正死亡率远高于商业种子包衣剂Tioxazafen。这些化合物还影响线虫的运动和呼吸,表明它们有潜力作为线虫杀灭剂开发的先导化合物(Liu et al., 2022)。

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The specific targets can vary depending on the exact structure of the thiazole derivative.

Mode of Action

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can interfere with the synthesis of essential components of the cell, inhibit key enzymes, or disrupt cellular processes, leading to their antimicrobial, antifungal, and antitumor effects .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can range from antimicrobial and antifungal effects (by inhibiting the growth of bacteria and fungi) to antitumor effects (by inhibiting the growth of tumor cells) .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

属性

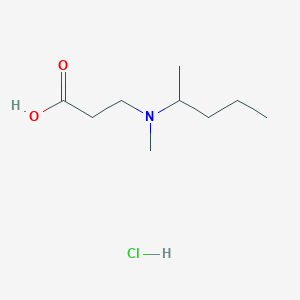

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O2S2/c18-10-6-7-12(13(19)8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVEHPLWOCROB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)